![molecular formula C8H11F3N4 B1458858 [6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine CAS No. 1394116-51-8](/img/structure/B1458858.png)
[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine
Overview
Description
“[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine” is a chemical compound . It is part of the [1,2,4]triazolo[4,3-a]quinoxaline family, which has been studied for potential antiviral and antimicrobial activities .
Molecular Structure Analysis
The molecular structure of “[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine” includes a [1,2,4]triazolo[4,3-a]pyridine ring with a trifluoromethyl group attached . The molecular formula is C8H11F3N4 .Chemical Reactions Analysis
The specific chemical reactions involving “[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine” are not detailed in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of “[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine” include a molecular weight of 293.12 . The compound is a powder at room temperature . More specific properties like melting point, boiling point, and density are not provided in the available resources .Scientific Research Applications
Antibacterial Activity
The triazolopyridine derivatives, including our compound of interest, have been synthesized and evaluated for their antibacterial activity . These compounds have shown moderate to good activities against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have demonstrated superior antibacterial activities with minimum inhibitory concentrations (MICs) comparable to first-line antibacterial agents like ampicillin .
Antifungal Applications
Triazole compounds are known for their antifungal properties . The triazole ring, present in our compound, is a common feature in several antifungal drugs such as fluconazole and voriconazole. These drugs are effective against a range of fungal pathogens, indicating the potential of our compound in antifungal pharmacotherapy .
Mechanism of Action
Target of Action
Similar compounds have shown promising anti-cancer properties .
Mode of Action
It has been suggested that similar compounds may induce the mitochondrial apoptotic pathway by up-regulating bax and down-regulating bcl2, eventually leading to the activation of caspase 3 in certain cells .
Biochemical Pathways
Similar compounds have been shown to affect the mitochondrial apoptotic pathway .
Result of Action
Similar compounds have shown promising anti-cancer properties, with one study showing that a similar compound had remarkable anticancer activity on ht-29 cells .
Safety and Hazards
Future Directions
The [1,2,4]triazolo[4,3-a]quinoxaline family, which includes “[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine”, has been studied for potential antiviral and antimicrobial activities . Future research could explore these properties further, as well as investigate the specific synthesis, chemical reactions, mechanism of action, and safety of this compound .
properties
IUPAC Name |
[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3N4/c9-8(10,11)5-1-2-6-13-14-7(3-12)15(6)4-5/h5H,1-4,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVOJELSYUUTHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2CC1C(F)(F)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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